molecular formula C12H7BrOS B3045151 Phenoxathiin, 2-bromo- CAS No. 10230-35-0

Phenoxathiin, 2-bromo-

Cat. No. B3045151
CAS RN: 10230-35-0
M. Wt: 279.15 g/mol
InChI Key: XYBJXEZKWFYIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular weight of 200.25632 g/mol . It is used in the production of polyamide and polyimide .


Synthesis Analysis

Phenoxathiins can be synthesized from phenols using iron and copper-mediated reactions . The first step involves the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalysed by the Lewis acid, iron(III) triflimide and the Lewis base, bis(4-methoxyphenyl)sulfane . In the second step, the thioarylated products are converted to phenoxathiins using a copper-mediated, Ullmann-type, C–O bond forming cyclisation reaction .


Molecular Structure Analysis

Phenoxathiin has a molecular formula of C12H8OS . The molecular structure of Phenoxathiin, 2-bromo- has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The synthesis of phenoxathiins involves a two-step process. The first step is the accelerated ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalysed by the Lewis acid, iron(III) triflimide and the Lewis base, bis(4-methoxyphenyl)sulfane . The second step involves converting the thioarylated products to phenoxathiins using a copper-mediated, Ullmann-type, C–O bond forming cyclisation reaction .


Physical And Chemical Properties Analysis

Phenoxathiin has a molecular weight of 200.25632 g/mol . It has a melting point of 52–56 °C and a boiling point of 150–152 °C at 5 mmHg .

Safety and Hazards

While specific safety data for Phenoxathiin, 2-bromo- is not available, brominated compounds like 2-Bromo-2-methylpropane are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromophenoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBJXEZKWFYIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600268
Record name 2-Bromophenoxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenoxathiine

CAS RN

10230-35-0
Record name 2-Bromophenoxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxathiin, 2-bromo-
Reactant of Route 2
Reactant of Route 2
Phenoxathiin, 2-bromo-
Reactant of Route 3
Reactant of Route 3
Phenoxathiin, 2-bromo-
Reactant of Route 4
Phenoxathiin, 2-bromo-
Reactant of Route 5
Reactant of Route 5
Phenoxathiin, 2-bromo-
Reactant of Route 6
Reactant of Route 6
Phenoxathiin, 2-bromo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.